1-(3,4-Dimethoxybenzyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H26FN5O3 and its molecular weight is 403.458. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development
This compound may be related to analogs used in the synthesis and evaluation of radioligands for in vivo studies. For example, a study synthesized and evaluated 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP), an analog of donepezil, for potential use in acetylcholinesterase (AChE) studies in the brain. Although the specific compound you mentioned was not directly studied, this research indicates a broader interest in similar compounds for radioligand development and neurological research (S. Y. Lee et al., 2000).
Corrosion Inhibition
A study focused on the adsorption and corrosion inhibition properties of piperidine derivatives, including one structurally similar to the compound , on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the efficiency of these compounds as corrosion inhibitors. This suggests potential applications of such compounds in protecting metals from corrosion, which is crucial in various industrial applications (S. Kaya et al., 2016).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O3/c1-28-17-4-3-15(9-18(17)29-2)11-25-20(27)24-10-14-5-7-26(8-6-14)19-22-12-16(21)13-23-19/h3-4,9,12-14H,5-8,10-11H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGKHWYZJFIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.